molecular formula C21H19FN2O3 B2448301 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 842975-64-8

2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2448301
CAS No.: 842975-64-8
M. Wt: 366.392
InChI Key: DZZPNDHUERHJEH-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(3-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-23(2)10-11-24-18(13-6-5-7-14(22)12-13)17-19(25)15-8-3-4-9-16(15)27-20(17)21(24)26/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZPNDHUERHJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C23H26FN3O5\text{C}_{23}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{5}

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways. The presence of the dimethylamino group is known to enhance solubility and bioavailability, which could contribute to its pharmacological effects.

Anticancer Activity

Studies have shown that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant anticancer properties. Specifically, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

  • Case Study:
    A study evaluated the cytotoxicity of several chromeno[2,3-c]pyrrole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Neuroprotective Effects

The dimethylamino group may confer neuroprotective properties. Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.

  • Research Findings:
    In vitro studies demonstrated that the compound could reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to the modulation of antioxidant enzyme activities .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed potential efficacy against various bacterial strains. The presence of a fluorophenyl group may enhance its interaction with microbial membranes.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments are crucial for determining any adverse effects associated with its use.

  • Toxicity Studies:
    In animal models, acute toxicity studies revealed no significant adverse effects at therapeutic doses. However, long-term studies are required to fully understand the safety profile .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to this class exhibit diverse biological activities. Key applications include:

Antioxidant Activity

Compounds in this class have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Antiviral Properties

Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. This potential makes them candidates for antiviral drug development.

Enzyme Inhibition

Certain compounds have been identified as inhibitors of key metabolic enzymes, such as glucokinase activators and protease inhibitors. This activity is significant in the context of metabolic disorders and infectious diseases.

Structure-Activity Relationship (SAR)

The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple synthetic steps. Recent studies emphasize multicomponent synthesis methods that facilitate the rapid generation of compound libraries for SAR analysis. Modifications to the fluorophenyl and methoxy groups have been shown to significantly influence biological activity.

Case Study: SAR Analysis

A study on various derivatives revealed that:

  • Substituting different halogens on the phenyl ring altered lipophilicity and bioavailability.
  • Varying the alkyl chain length attached to the dimethylamino group affected enzyme inhibition potency.

Understanding these relationships is crucial for optimizing therapeutic efficacy while minimizing toxicity.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
AntiviralInhibition of viral replication
Enzyme InhibitionInhibition of glucokinase

Q & A

Q. What are the optimal synthetic routes for 2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) using precursors like methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include cyclization under acidic or basic conditions and functional group modifications.
  • Example Protocol : A one-pot MCR with methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.), 3-fluorobenzaldehyde (1.2 eq.), and 2-(dimethylamino)ethylamine (1.5 eq.) in ethanol at 80°C for 12 hours yields ~65% product after purification .
  • Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF) and temperature control (reflux vs. room temperature) significantly affect cyclization efficiency and byproduct formation .

Q. How can structural characterization of this compound be reliably performed, and what analytical techniques are most effective?

  • Methodological Answer :
  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve the chromeno-pyrrole core and substituent orientations. High-resolution data (>1.0 Å) is critical for accurate refinement .
  • Spectroscopy : Combine ¹H/¹³C NMR (for substituent identification), IR (to confirm carbonyl groups), and HRMS (for molecular formula validation). For fluorinated analogs, ¹⁹F NMR is essential to confirm the 3-fluorophenyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives with substitutions at the 3-fluorophenyl or dimethylaminoethyl groups. For example:
Substituent PositionBioactivity (IC₅₀, µM)Target Pathway
3-Fluorophenyl2.1 ± 0.3PI3K/AKT
3-Methoxyphenyl>10Inactive
  • Mechanistic Profiling : Use kinase inhibition assays or RNA sequencing to identify off-target effects. Contradictions often arise from variations in cellular uptake or metabolic stability .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (e.g., carbonyl groups with catalytic lysines) and π-π stacking (fluorophenyl with hydrophobic pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Derivatives with <2.0 Å RMSD fluctuations in binding pockets show higher in vivo efficacy .

Q. What experimental approaches validate the proposed anti-inflammatory mechanism of this compound?

  • Methodological Answer :
  • In Vitro Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ values <5 µM indicate potency). Use Western blotting to confirm NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .
  • In Vivo Models : Administer 10 mg/kg (oral) in murine collagen-induced arthritis. Track paw swelling reduction and synovial tissue histology for anti-arthritic effects .

Data Contradiction & Reproducibility

Q. Why do solubility discrepancies occur between computational predictions and experimental results?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (stock solution) vs. aqueous buffers (PBS with 0.1% Tween-80). LogP predictions (e.g., >3.0 via ChemAxon) often overestimate due to aggregation in polar media .
  • Dynamic Light Scattering (DLS) : Use DLS to detect nanoaggregates (>100 nm) in PBS, which reduce bioavailable concentration. Add co-solvents (5% PEG-400) to improve dispersion .

Q. How can researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :
  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and characterize each batch via ¹H NMR (integration ratios) and LC-MS.
  • Standardized Assays : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) to identify outlier batches .

Structural & Functional Insights

Q. What role does the dimethylaminoethyl group play in modulating biological activity?

  • Methodological Answer :
  • Protonation Studies : At physiological pH, the dimethylamino group remains protonated, enhancing water solubility and interaction with anionic targets (e.g., DNA grooves or kinase ATP pockets) .
  • Comparative Analysis : Replace with diethylaminoethyl (logP +0.5) or morpholinoethyl (polar surface area +20 Ų) to assess pharmacokinetic trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.